molecular formula C27H22FN3O2 B11569123 12-(4-fluorophenyl)-3-(4-methoxyphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

12-(4-fluorophenyl)-3-(4-methoxyphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

Cat. No.: B11569123
M. Wt: 439.5 g/mol
InChI Key: JBTUOHMTNWAOJK-UHFFFAOYSA-N
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Description

12-(4-fluorophenyl)-3-(4-methoxyphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is a complex organic compound that belongs to the class of benzimidazoquinazolinones

Preparation Methods

The synthesis of 12-(4-fluorophenyl)-3-(4-methoxyphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one can be achieved through a multi-step synthetic route. One common method involves the use of 2-aminoacetophenones and iso(thio)cyanates as starting materials. The reaction is mediated by Selectfluor, a fluorinating agent, which facilitates the formation of the desired product under specific reaction conditions . The reaction environment plays a crucial role in determining the outcome, with different conditions leading to the formation of either difluoromethyl or monofluoromethyl analogues .

Chemical Reactions Analysis

12-(4-fluorophenyl)-3-(4-methoxyphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one undergoes various types of chemical reactions, including:

Scientific Research Applications

12-(4-fluorophenyl)-3-(4-methoxyphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique chemical structure and biological activity.

    Materials Science: It is explored for use in the development of advanced materials with specific properties.

    Biological Research:

Mechanism of Action

The mechanism of action of 12-(4-fluorophenyl)-3-(4-methoxyphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The fluorophenyl and methoxyphenyl groups play a crucial role in binding to target proteins, influencing their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

12-(4-fluorophenyl)-3-(4-methoxyphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C27H22FN3O2

Molecular Weight

439.5 g/mol

IUPAC Name

12-(4-fluorophenyl)-3-(4-methoxyphenyl)-3,4,5,12-tetrahydro-2H-benzimidazolo[2,1-b]quinazolin-1-one

InChI

InChI=1S/C27H22FN3O2/c1-33-20-12-8-16(9-13-20)18-14-22-25(24(32)15-18)26(17-6-10-19(28)11-7-17)31-23-5-3-2-4-21(23)29-27(31)30-22/h2-13,18,26H,14-15H2,1H3,(H,29,30)

InChI Key

JBTUOHMTNWAOJK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=C(C(N4C5=CC=CC=C5N=C4N3)C6=CC=C(C=C6)F)C(=O)C2

Origin of Product

United States

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